2-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2O3/c1-16(2)11-12-27-20-10-9-19(14-21(20)30-15-24(3,4)23(27)29)26-22(28)13-17-5-7-18(25)8-6-17/h5-10,14,16H,11-13,15H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASXVLPMKMXHJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its anti-inflammatory properties and potential as a kinase inhibitor.
The molecular formula of the compound is , with a molecular weight of approximately 412.5 g/mol. The structure features a fluorophenyl group , an isopentyl chain , and a tetrahydrobenzo[b][1,4]oxazepin core , which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 921811-43-0 |
Anti-inflammatory Properties
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Its efficacy was assessed through various assays targeting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key mediators in inflammatory processes.
COX Inhibition Studies
Inhibitory potential against COX enzymes was evaluated using a COX inhibitor screening assay kit. The results indicated that several derivatives of the compound significantly suppressed COX enzyme activity:
| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results suggest that the compound exhibits stronger inhibitory effects on COX-2 compared to COX-1, indicating its potential as a selective anti-inflammatory agent .
Kinase Inhibition Potential
The unique structural features of this compound also suggest potential activity as a kinase inhibitor. Kinases play crucial roles in various cellular processes, including cell growth and metabolism, making them significant targets for therapeutic intervention.
Case Studies
A case study involving the synthesis and evaluation of related compounds demonstrated that derivatives similar to This compound exhibited notable anti-inflammatory effects comparable to established drugs like celecoxib . In vivo studies confirmed these findings, with some derivatives showing efficacy in reducing inflammation in animal models.
Comparison with Similar Compounds
Key Observations:
The ketone at position 4 may participate in hydrogen bonding or dipole interactions with biological targets, a feature absent in compounds e and h .
Substituent Effects: The 4-fluorophenyl group in the target compound likely improves metabolic stability compared to phenyl or phenoxy groups (e.g., in compound e) due to reduced susceptibility to cytochrome P450 oxidation .
Bioactivity and Pharmacological Potential
While experimental data for the target compound are unavailable, insights can be drawn from analogs:
- Antimicrobial Activity: Compound e () demonstrates antimicrobial properties, likely due to its hydrogen-bonding capacity (3 donors, 5 acceptors) and amphiphilic structure . The target compound’s rigid core and fluorophenyl group may similarly target bacterial enzymes.
- Kinase Inhibition : The benzooxazepine scaffold is prevalent in kinase inhibitors. The 3,3-dimethyl and isopentyl groups may occupy hydrophobic pockets in kinase active sites, as seen in FDA-approved drugs with similar motifs .
- Metabolic Stability: Fluorine substitution typically reduces metabolic clearance rates, suggesting the target compound may have a longer half-life than non-fluorinated analogs like compound h .
Q & A
Q. What synthetic methodologies are applicable for synthesizing this compound?
The synthesis of structurally related benzoxazepine derivatives often involves palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates. Key steps include:
- Amide coupling between fluorophenyl acetic acid derivatives and benzoxazepine intermediates.
- Cyclization under controlled conditions (e.g., Pd(OAc)₂, formic acid, 80–100°C).
- Purification via column chromatography or recrystallization .
Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amide Coupling | DCC/DMAP, CH₂Cl₂, RT | 65–75 |
| Reductive Cyclization | Pd(OAc)₂, HCO₂H, DMF, 90°C | 50–60 |
| Purification | Silica gel chromatography (EtOAc/Hexane) | 95% purity |
Q. Which spectroscopic techniques are critical for structural elucidation?
- 1H/13C NMR : Analyze proton environments (e.g., fluorophenyl protons at δ 7.2–7.4 ppm) and carbon backbone. Use deuterated DMSO for solubility .
- HPLC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 416.5) and purity (>95%) using C18 columns and acetonitrile/water gradients .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N-H bands (~3300 cm⁻¹) .
Q. What solubility and stability profiles should researchers prioritize?
- Solubility : Typically soluble in DMSO (>10 mg/mL) and sparingly soluble in aqueous buffers. Pre-solubilize in DMSO for in vitro assays .
- Stability : Store at –20°C under inert atmosphere; monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?
- Perform 2D NMR (HSQC, HMBC) to assign ambiguous signals.
- Validate with X-ray diffraction for absolute configuration (if crystalline) or DFT calculations to predict theoretical spectra .
- Cross-reference with PubChem’s computed properties (e.g., InChIKey, canonical SMILES) .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Catalyst Screening : Test Pd catalysts (e.g., Pd/C vs. Pd(OAc)₂) for cyclization efficiency .
- Design of Experiments (DoE) : Vary solvent (DMF vs. THF), temperature (70–110°C), and stoichiometry to identify optimal conditions .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust reaction time .
Q. How can computational modeling predict biological targets or mechanisms?
- Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR targets, leveraging structural analogs (e.g., thiazole derivatives with known antimicrobial activity) .
- Pharmacophore Modeling : Identify critical pharmacophoric features (e.g., fluorophenyl group for hydrophobic interactions) .
Table 2: In Silico Target Prediction for Structural Analogs
| Target Class | Predicted Affinity (kcal/mol) | Validation Method |
|---|---|---|
| Kinase Inhibitors | –8.2 to –9.5 | IC₅₀ assays (in vitro) |
| GPCR Modulators | –7.8 to –8.9 | cAMP accumulation assays |
Q. What methodologies validate purity and identify trace impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
